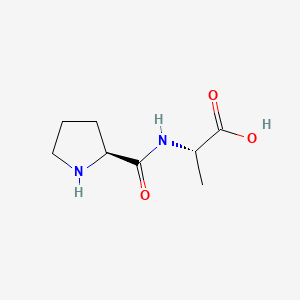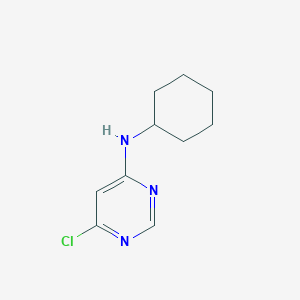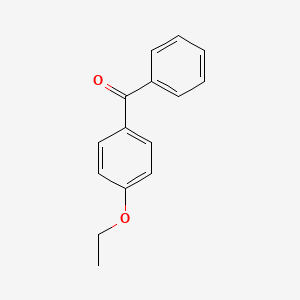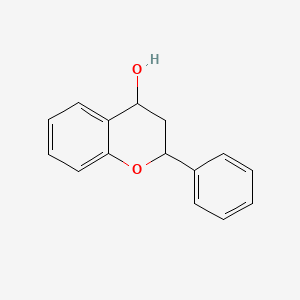
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl-
Vue d'ensemble
Description
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- (1(2H)-Naphthalenone) is a heterocyclic aromatic compound that is composed of a fused naphthalene ring system. It is a colorless solid with a molecular formula of C10H12O and a molecular weight of 144.2 g/mol. It has a melting point of 91-93°C and a boiling point of 240-242°C. 1(2H)-Naphthalenone has a variety of uses in both industrial and academic settings, including in the synthesis of drugs and other compounds, as a catalyst, and in scientific research.
Applications De Recherche Scientifique
Synthesis of Coumarin Derivatives
5,8-dimethyl-1-tetralone: has been utilized in the synthesis of new coumarin derivatives . Coumarins are a class of organic compounds that exhibit a wide range of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. The ability to synthesize novel coumarin derivatives opens up possibilities for the development of new therapeutic agents.
Preparation of Naphthoquinones
This compound is also employed in the synthesis of 5,7-dimethyl-1,2-naphthoquinones through a microwave-assisted selenium dioxide oxidation reaction . Naphthoquinones are known for their antifungal, antiviral, and anticancer activities, making them valuable in pharmaceutical research.
Pharmaceutical Intermediates
Tetralone scaffolds, such as 5,8-dimethyl-1-tetralone , are important intermediates in the synthesis of various pharmacologically active compounds. These include antibiotics, antidepressants, and acetylcholinesterase inhibitors, which are effective in treating conditions like Alzheimer’s disease .
Mécanisme D'action
Target of Action
It’s known that this compound is used in laboratory settings for the synthesis of other substances .
Mode of Action
5,8-dimethyl-1-tetralone has been studied for its involvement in hydrogen and deuterium transfer reactions . These reactions occur in the triplet state of the molecule, and the rates of these transfer reactions have been analyzed using phosphorescence measurements . The process displays a very large isotope effect, and emission could be observed only for the deuterated compound .
Biochemical Pathways
The compound’s involvement in hydrogen and deuterium transfer reactions suggests it may influence pathways related to these processes .
Result of Action
Its role in hydrogen and deuterium transfer reactions in the triplet state suggests it may have effects related to these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,8-dimethyl-1-tetralone. For instance, phosphorescence measurements of the compound were carried out between 15 and 80 K, indicating that temperature can influence its reactions .
Propriétés
IUPAC Name |
5,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGKPHICFZGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198422 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
CAS RN |
5037-63-8 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5037-63-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


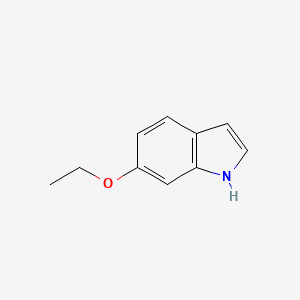
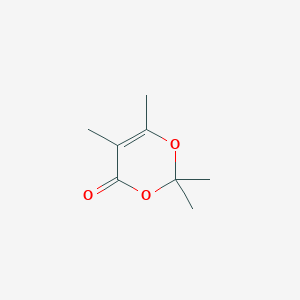
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)
